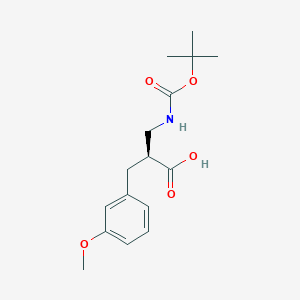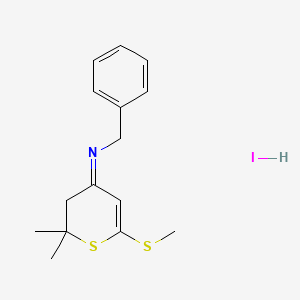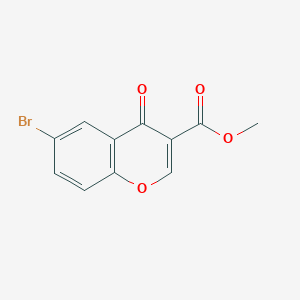
Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid: is a compound of interest in organic chemistry and pharmaceutical research. It is a derivative of amino acids, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methoxybenzyl group on the side chain. This compound is often used in peptide synthesis and as an intermediate in the preparation of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid typically involves the protection of the amino group with a Boc group and the introduction of the methoxybenzyl group through various organic reactions. One common method includes:
Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the methoxybenzyl group: This can be achieved through a nucleophilic substitution reaction where the appropriate benzyl halide reacts with the protected amino acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methoxybenzyl group can undergo oxidation reactions to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: The free amino acid without the Boc group.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Utilized in the synthesis of peptides and proteins for biological research.
- Acts as a building block for the development of enzyme inhibitors.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
- Serves as a precursor for the synthesis of bioactive compounds with therapeutic potential.
Industry:
- Applied in the production of fine chemicals and pharmaceuticals.
- Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid largely depends on its role as an intermediate or building block in larger molecules. When incorporated into peptides or other bioactive compounds, it can interact with specific molecular targets such as enzymes or receptors. The Boc group provides stability during synthesis and can be removed under acidic conditions to reveal the active amino group, which can then participate in further reactions or interactions.
Comparaison Avec Des Composés Similaires
Boc-(s)-3-amino-2-(4-methoxybenzyl)propanoic acid: Similar structure but with a different position of the methoxy group.
Boc-(s)-3-amino-2-(3-hydroxybenzyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Boc-(s)-3-amino-2-(3-chlorobenzyl)propanoic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: Boc-(s)-3-amino-2-(3-methoxybenzyl)propanoic acid is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems. The Boc protecting group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.
Propriétés
Formule moléculaire |
C16H23NO5 |
|---|---|
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
(2S)-2-[(3-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)8-11-6-5-7-13(9-11)21-4/h5-7,9,12H,8,10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Clé InChI |
SUANLYCZPPNHCZ-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC=C1)OC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)

![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)


![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)

![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)


![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)

